molecular formula C17H17NO3S2 B2745697 N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-sulfonamide CAS No. 1448076-72-9

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-sulfonamide

Cat. No.: B2745697
CAS No.: 1448076-72-9
M. Wt: 347.45
InChI Key: POQCAUSSMMEDAA-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H17NO3S2 and its molecular weight is 347.45. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Sensing and Biological Imaging

A naphthalene-based sulfonamide Schiff base has been identified as a fluorescence turn-on probe for selective detection of Al3+ ions in aqueous systems. This compound exhibits significant fluorescence enhancement upon binding with Al3+ ions, which can be utilized for intracellular imaging of these ions in cultured cells. The study also explores the antimicrobial activities of the compound, hinting at its potential biomedical applications (Mondal et al., 2015).

Environmental and Biochemical Reactions

Research on sulfonated naphthalene and thiophene compounds has shown their involvement in environmental and biochemical processes. For instance, autoxidation reactions of different aromatic o-aminohydroxynaphthalenes formed during the anaerobic reduction of sulfonated azo dyes have been studied. These reactions are crucial for understanding the degradation and transformation of azo dyes in environmental contexts (Kudlich et al., 1999).

Biodesulfurization

Biodesulfurization studies on naphthothiophene and benzothiophene derivatives through selective cleavage of carbon-sulfur bonds by certain bacteria highlight the potential of these organisms in processing sulfur-containing compounds in fuels, thereby reducing sulfur emissions. This research underscores the environmental importance and potential industrial applications of microbes in energy and environmental management (Kirimura et al., 2002).

Chemical Synthesis and Drug Development

Naphthalene and thiophene derivatives serve as key intermediates in the synthesis of various organic compounds with potential pharmaceutical applications. For instance, the microwave-assisted synthesis of a thiophene-sulfonamide derivative demonstrates its role as a potentiator of Nerve Growth Factor-induced neurite outgrowth, pointing to its potential in neuroregenerative medicine (Williams et al., 2010).

Material Science and Polymer Chemistry

Sulfonated naphthalene dianhydride-based polyimide copolymers have been explored for their application in proton-exchange-membrane fuel cells. These studies contribute to the development of more efficient and durable materials for fuel cell technologies, which are crucial for sustainable energy solutions (Einsla et al., 2005).

Properties

IUPAC Name

N-(3-hydroxy-3-naphthalen-1-ylpropyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S2/c19-16(10-11-18-23(20,21)17-9-4-12-22-17)15-8-3-6-13-5-1-2-7-14(13)15/h1-9,12,16,18-19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQCAUSSMMEDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCNS(=O)(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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